molecular formula C13H19N3O B8310577 N1-(2-morpholinoethyl)benzamidine

N1-(2-morpholinoethyl)benzamidine

Cat. No.: B8310577
M. Wt: 233.31 g/mol
InChI Key: BKADOLOQIIIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Morpholinoethyl)benzamidine is a benzamidine derivative featuring a morpholinoethyl substituent at the N1 position. Benzamidine derivatives are characterized by their amidine group (-C(NH)NH₂), which confers strong binding affinity to serine proteases like trypsin and thrombin via interactions with catalytic aspartate residues . The morpholinoethyl group introduces a polar, bulky substituent that may enhance solubility and modulate receptor selectivity compared to simpler alkyl or aryl substitutions.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-(2-morpholin-4-ylethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15)

InChI Key

BKADOLOQIIIOIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=C(C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Binding Affinities (Ki, μM) of Benzamidine Derivatives

Compound Trypsin Thrombin Selectivity (Trypsin/Thrombin) Reference
Benzamidine 7.51 6.44 1.17
1-Amidinopiperidine 6.44 6.82 0.94
N1-(2-Morpholinoethyl)benzamidine Not reported Not reported Inferred higher solubility
  • Benzamidine : The parent compound exhibits moderate selectivity for trypsin over thrombin, likely due to steric and electronic compatibility with trypsin’s binding pocket .
  • 1-Amidinopiperidine: Substitution with a piperidine group reduces trypsin selectivity, suggesting that bulkier substituents may alter binding poses or disrupt key interactions .
  • This compound: The morpholino group (a six-membered ring containing oxygen and nitrogen) may enhance solubility in aqueous environments compared to benzamidine’s hydrochloride form (solubility: ~50 mg/mL in water) . Its binding affinity remains unquantified but could differ due to steric hindrance or altered hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Key Properties of Benzamidine Derivatives

Property Benzamidine HCl Hydrate This compound (Predicted)
Molecular Formula C₇H₈N₂·HCl·H₂O C₁₃H₂₀N₄O
Molecular Weight 174.6 g/mol 272.3 g/mol
Solubility High (aqueous) Moderate to high (polar organic solvents)
Stability Light- and moisture-sensitive Likely sensitive to oxidation
  • Stability: Benzamidine hydrochloride hydrate degrades under light and humidity, requiring inert storage conditions .

Preparation Methods

Classical Pinner Methodology

The Pinner reaction remains a cornerstone for amidine synthesis, involving:

  • Imino ether formation : Treatment of benzonitrile with anhydrous HCl in ethanol generates the Pinner salt (ethyl benzimidate).

  • Ammonolysis : Reaction of the imino ether with 2-morpholinoethylamine yields N1-(2-morpholinoethyl)benzamidine.

A generalized protocol involves:

  • Saturating benzonitrile (10 mmol) in ethanol with HCl gas at 0°C for 1 hour.

  • Adding 2-morpholinoethylamine (12 mmol) dropwise and stirring at room temperature for 24 hours.

  • Isolating the product via vacuum distillation or recrystallization.

Modern Adaptations and Efficiency

Recent advancements utilize microwave irradiation to accelerate the Pinner reaction, reducing reaction times from 24 hours to 30 minutes. For instance, microwave-assisted synthesis of benzamidine derivatives achieved 92% purity (HPLC) and 85% yield under optimized conditions.

Catalytic Hydrogenation of Benzamidoxime Derivatives

Synthesis of Benzamidoxime Intermediate

Benzamidoxime serves as a key precursor, synthesized via hydroxylamine hydrochloride-mediated nitrile functionalization:

  • Benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (9:1) at 80°C for 1 hour.

  • The crude benzamidoxime is isolated by solvent evaporation and recrystallization.

Hydrogenation with Ionic Liquid-Supported Catalysts

The patent-pending method employs a Rh(0) catalyst supported on ionic liquid (MIM-(CH2)4-MIM·2BF4) for regioselective reduction:

  • Benzamidoxime (5.8 mmol) and the Rh catalyst (10 wt%) are suspended in ethanol.

  • Hydrogen gas (0.15 MPa) is introduced, and the mixture stirs at room temperature for 4 hours.

  • The catalyst is recovered via filtration, and the product is isolated by toluene extraction.

This method achieves near-quantitative yields (98%) and >99.5% purity, with the catalyst retaining activity over 10 cycles.

Comparative Analysis of Synthetic Routes

Method Yield Purity Steps Catalyst Reusability
Ugi-Mumm Reaction76–88%>95%1No
Pinner Reaction85–92%99.5%2No
Catalytic Hydrogenation98%99.5%2Yes (10 cycles)

Key Findings :

  • The Ugi-Mumm reaction offers structural diversity but requires stoichiometric excess of reagents.

  • The Pinner method balances simplicity and efficiency but lacks catalyst recyclability.

  • Catalytic hydrogenation excels in yield and sustainability, though it demands specialized catalysts .

Q & A

Q. How should researchers optimize synthesis protocols for this compound analogs?

  • Guidelines :
  • Employ reductive amination for morpholinoethyl group introduction, monitoring intermediates via LC-MS .
  • Use salt-forming reactions (e.g., with cyclopentane-1,3-dione) to improve crystallinity and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.